molecular formula C7H12N2O2 B13029373 2-Amino-3,4,5,6-tetrahydro-3-pyridinecarboxylic acid methyl ester

2-Amino-3,4,5,6-tetrahydro-3-pyridinecarboxylic acid methyl ester

Cat. No.: B13029373
M. Wt: 156.18 g/mol
InChI Key: RWMIOLAULSZZKO-UHFFFAOYSA-N
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Description

2-Amino-3,4,5,6-tetrahydro-3-pyridinecarboxylic acid methyl ester is a chemical compound with a complex structure that includes a pyridine ring and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,4,5,6-tetrahydro-3-pyridinecarboxylic acid methyl ester typically involves the reaction of 3-pyridinecarboxylic acid with methylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the large-scale production of the compound with consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,4,5,6-tetrahydro-3-pyridinecarboxylic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acid derivatives, while reduction can produce tetrahydropyridine derivatives .

Mechanism of Action

The mechanism of action of 2-Amino-3,4,5,6-tetrahydro-3-pyridinecarboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to various biological effects, depending on the context and the specific pathways involved .

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

methyl 6-amino-2,3,4,5-tetrahydropyridine-5-carboxylate

InChI

InChI=1S/C7H12N2O2/c1-11-7(10)5-3-2-4-9-6(5)8/h5H,2-4H2,1H3,(H2,8,9)

InChI Key

RWMIOLAULSZZKO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCN=C1N

Origin of Product

United States

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